

Ethyl thiomorpholine-3-carboxylate hydrochloride chemical properties

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *Ethyl thiomorpholine-3-carboxylate hydrochloride*

Cat. No.: *B137994*

[Get Quote](#)

An In-depth Technical Guide to **Ethyl Thiomorpholine-3-Carboxylate Hydrochloride**

This guide provides a comprehensive technical overview of **Ethyl Thiomorpholine-3-Carboxylate Hydrochloride**, a heterocyclic compound of interest to researchers and professionals in drug discovery and organic synthesis. We will delve into its chemical and physical properties, explore its synthesis and reactivity, and discuss its potential applications, grounding our analysis in established scientific principles and available data.

Molecular Structure and Identification

Ethyl Thiomorpholine-3-Carboxylate Hydrochloride is a thiomorpholine derivative, which is a six-membered saturated heterocyclic ring containing both a sulfur and a nitrogen atom. The ethyl carboxylate group at the 3-position and the hydrochloride salt form are key features influencing its chemical behavior.

Chemical Structure:

Caption: Chemical structure of **Ethyl Thiomorpholine-3-Carboxylate Hydrochloride**.

Key Identifiers:

Identifier	Value	Source
CAS Number	87463-91-0	
Molecular Formula	C7H14CINO2S	
Molecular Weight	211.71 g/mol	
Canonical SMILES	CCOC(=O)C1CSCCN1.Cl	
InChI	InChI=1S/C7H13NO2S.ClH/c1-2-11-7(10)6-5-8-3-4-9-6;/h6,8-9H,2-5H2,1H3;1H	

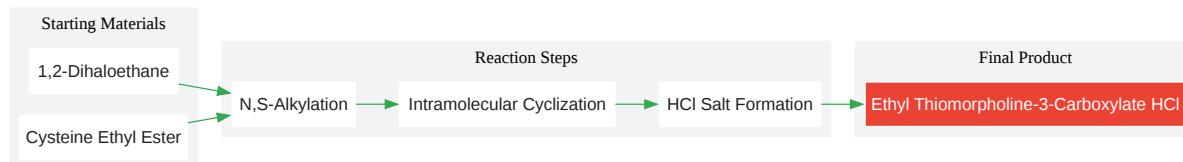
Physicochemical Properties

The physicochemical properties of a compound are critical for its handling, formulation, and biological activity.

Table of Properties:

Property	Value	Notes
Appearance	White to off-white powder/crystals	Visual inspection.
Melting Point	138-142 °C	
Solubility	Soluble in water.	The hydrochloride salt form generally confers aqueous solubility.
Stability	Store in a cool, dry place. Keep container tightly closed in a dry and well-ventilated place.	Standard recommendation for amine hydrochlorides.

Expert Insight: The presence of the hydrochloride salt significantly enhances the compound's polarity and, consequently, its solubility in aqueous media compared to its free base form. This


is a crucial consideration for its use in biological assays and for potential formulation as a pharmaceutical agent. The melting point range suggests a crystalline solid of reasonable purity.

Synthesis and Reactivity

Understanding the synthesis of **Ethyl Thiomorpholine-3-Carboxylate Hydrochloride** provides context for potential impurities and informs its reactivity. A common synthetic route involves the cyclization of appropriate precursors.

Conceptual Synthesis Workflow:

A plausible synthetic approach involves the reaction of a cysteine ethyl ester equivalent with a suitable dielectrophile, such as a 1,2-dihaloethane, followed by cyclization. The final step would be the formation of the hydrochloride salt by treatment with hydrochloric acid.

[Click to download full resolution via product page](#)

Caption: Conceptual workflow for the synthesis of **Ethyl Thiomorpholine-3-Carboxylate Hydrochloride**.

Reactivity Profile:

- **Amine Functionality:** The secondary amine within the thiomorpholine ring is the most reactive site. As a hydrochloride salt, the nitrogen is protonated, rendering it less nucleophilic. However, in the presence of a base, the free amine can be regenerated and will undergo reactions typical of secondary amines, such as acylation, alkylation, and sulfonylation.

- **Ester Functionality:** The ethyl carboxylate group is susceptible to hydrolysis under either acidic or basic conditions to yield the corresponding carboxylic acid. It can also undergo transesterification or be reduced to the corresponding alcohol.
- **Sulfur Atom:** The sulfur atom in the thiomorpholine ring is a potential site for oxidation, which could lead to the formation of the corresponding sulfoxide or sulfone.

Applications in Research and Development

Ethyl Thiomorpholine-3-Carboxylate Hydrochloride serves as a valuable building block in medicinal chemistry and organic synthesis. Its bifunctional nature (secondary amine and ester) allows for diverse chemical modifications.

Potential Applications:

- **Scaffold for Drug Discovery:** The thiomorpholine core is present in a number of biologically active compounds. This molecule can be used as a starting point for the synthesis of more complex molecules with potential therapeutic applications.
- **Synthesis of Novel Ligands:** The amine and ester groups can be functionalized to create novel ligands for various biological targets.
- **Peptidomimetic Research:** As a constrained amino acid analogue, it can be incorporated into peptide sequences to study structure-activity relationships and improve metabolic stability.

Experimental Protocol: Deprotection of the Amine (Free Base Generation)

To utilize the nucleophilicity of the secondary amine, the hydrochloride salt must be neutralized.

Objective: To generate the free base of Ethyl Thiomorpholine-3-Carboxylate for subsequent reaction.

Materials:

- **Ethyl Thiomorpholine-3-Carboxylate Hydrochloride**
- Saturated aqueous sodium bicarbonate (NaHCO_3) solution

- Dichloromethane (DCM) or Ethyl Acetate (EtOAc)
- Anhydrous sodium sulfate (Na_2SO_4) or magnesium sulfate (MgSO_4)
- Separatory funnel
- Round bottom flask
- Rotary evaporator

Procedure:

- Dissolve a known quantity of **Ethyl Thiomorpholine-3-Carboxylate Hydrochloride** in a minimal amount of deionized water in a separatory funnel.
- Slowly add saturated aqueous NaHCO_3 solution to the separatory funnel. Swirl gently. CO_2 evolution may be observed. Continue addition until the aqueous layer is basic (test with pH paper, $\text{pH} > 8$).
- Extract the aqueous layer with an organic solvent (e.g., DCM or EtOAc) three times. Combine the organic layers.
- Dry the combined organic layers over anhydrous Na_2SO_4 or MgSO_4 .
- Filter off the drying agent.
- Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the free base, likely as an oil or low-melting solid.

Trustworthiness of Protocol: This is a standard acid-base extraction procedure. The use of a weak base like sodium bicarbonate is sufficient to deprotonate the secondary ammonium salt without promoting significant ester hydrolysis. The extraction and drying steps are standard procedures to isolate the organic-soluble free base.

Safety and Handling

As with any chemical, proper safety precautions should be observed when handling **Ethyl Thiomorpholine-3-Carboxylate Hydrochloride**.

- Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.
- Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area, preferably a fume hood.
- Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong bases.
- To cite this document: BenchChem. [Ethyl thiomorpholine-3-carboxylate hydrochloride chemical properties]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b137994#ethyl-thiomorpholine-3-carboxylate-hydrochloride-chemical-properties\]](https://www.benchchem.com/product/b137994#ethyl-thiomorpholine-3-carboxylate-hydrochloride-chemical-properties)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com